molecular formula C15H17NO2P+ B12210391 Phosphinic acid, [1-[(diphenylmethyl)amino]ethyl]- CAS No. 65577-30-2

Phosphinic acid, [1-[(diphenylmethyl)amino]ethyl]-

Cat. No.: B12210391
CAS No.: 65577-30-2
M. Wt: 274.27 g/mol
InChI Key: XWFFSRRXKCWBOV-UHFFFAOYSA-O
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Description

"Phosphinic acid, [1-[(diphenylmethyl)amino]ethyl]-" is a phosphinic acid derivative characterized by a central phosphorus atom bonded to two oxygen atoms, one hydroxyl group, and an organic substituent containing a diphenylmethylaminoethyl moiety.

Properties

CAS No.

65577-30-2

Molecular Formula

C15H17NO2P+

Molecular Weight

274.27 g/mol

IUPAC Name

1-(benzhydrylamino)ethyl-hydroxy-oxophosphanium

InChI

InChI=1S/C15H16NO2P/c1-12(19(17)18)16-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15-16H,1H3/p+1

InChI Key

XWFFSRRXKCWBOV-UHFFFAOYSA-O

Canonical SMILES

CC(NC(C1=CC=CC=C1)C2=CC=CC=C2)[P+](=O)O

Origin of Product

United States

Preparation Methods

Mechanism

  • Imine Formation : Diphenylmethylamine reacts with an aldehyde (e.g., acetaldehyde) to form an imine intermediate (R₁R₂C=N–NHCH₂Ph₂).

  • Phosphite Addition : Methyl hypophosphite adds nucleophilically to the imine, forming a methyl phosphinate ester.

  • Hydrolysis : The ester is hydrolyzed under acidic or basic conditions to yield the phosphinic acid.

Key Steps and Conditions

StepReagents/ConditionsPurposeYieldSource
1Diphenylmethylamine + acetaldehyde, reflux in MeOHImine synthesisN/A
2Methyl hypophosphite, reflux in MeOHPhosphinate formation79–89%
3HCl or NaOH, aqueous workupHydrolysis to phosphinic acid75–95%

Example Reaction :

CH3CHO+NHCH2Ph2CH3CH=N-NHCH2Ph2MeHPO2MeO-P(O)-CH2CH(NHCH2Ph2)HCl/H2OHO-P(O)-CH2CH(NHCH2Ph2)\text{CH}3\text{CHO} + \text{NHCH}2\text{Ph}2 \rightarrow \text{CH}3\text{CH=N-NHCH}2\text{Ph}2 \xrightarrow{\text{MeHPO}2} \text{MeO-P(O)-CH}2\text{CH(NHCH}2\text{Ph}2) \xrightarrow{\text{HCl/H}2\text{O}} \text{HO-P(O)-CH}2\text{CH(NHCH}2\text{Ph}2)

Pudovik Reaction with Ethyl Phenylphosphinate

The Pudovik reaction involves nucleophilic addition of phosphinates to imines, followed by hydrolysis.

Mechanism

  • Imine Synthesis : A chiral imine is formed from diphenylmethylamine and an aldehyde (e.g., benzaldehyde).

  • Phosphinate Addition : Ethyl phenylphosphinate adds to the imine, yielding an α-aminophosphinate.

  • Hydrolysis : Acidic or enzymatic hydrolysis cleaves the ester group to form the phosphinic acid.

Key Steps and Conditions

StepReagents/ConditionsPurposeYieldSource
1Diphenylmethylamine + benzaldehyde, toluene, 70°CImine synthesisN/A
2Ethyl phenylphosphinate, toluene, 70°CPhosphinate addition40–84%
3HBr/AcOH or Pd/C, MeOHHydrolysis to phosphinic acid20–60%

Example Reaction :

PhCHO+NHCH2Ph2PhCH=N-NHCH2Ph2EtOP(O)Ph2PhCH(OEt)-P(O)Ph2HBrHO-P(O)-CH2CH(NHCH2Ph2)\text{PhCHO} + \text{NHCH}2\text{Ph}2 \rightarrow \text{PhCH=N-NHCH}2\text{Ph}2 \xrightarrow{\text{EtOP(O)Ph}2} \text{PhCH(OEt)-P(O)Ph}2 \xrightarrow{\text{HBr}} \text{HO-P(O)-CH}2\text{CH(NHCH}2\text{Ph}_2)

Hypophosphorous Acid Addition to Imines

This approach leverages hypophosphorous acid to form α-aminophosphonous acids, which are oxidized to phosphinic acids.

Mechanism

  • Imine Formation : Diphenylmethylamine reacts with an aldehyde to form a stable imine.

  • Hypophosphite Addition : Hypophosphorous acid adds to the imine, forming a phosphonous acid.

  • Oxidation : Controlled oxidation converts the phosphonous acid to the phosphinic acid.

Key Steps and Conditions

StepReagents/ConditionsPurposeYieldSource
1Diphenylmethylamine + acetaldehyde, MeOHImine synthesisN/A
2H₃PO₂, reflux in MeOHPhosphonous acid formation60–75%
3H₂O₂ or O₂, acidic conditionsOxidation to phosphinic acid80–90%

Example Reaction :

CH3CHO+NHCH2Ph2CH3CH=N-NHCH2Ph2H3PO2HO-P(O)-CH2CH(NHCH2Ph2)\text{CH}3\text{CHO} + \text{NHCH}2\text{Ph}2 \rightarrow \text{CH}3\text{CH=N-NHCH}2\text{Ph}2 \xrightarrow{\text{H}3\text{PO}2} \text{HO-P(O)-CH}2\text{CH(NHCH}2\text{Ph}_2)

One-Pot Synthesis Using Methyl Hypophosphite

A streamlined method combines imine formation and phosphinate synthesis in a single pot.

Mechanism

  • Imine Formation : Diphenylmethylamine and an aldehyde form an imine in situ.

  • Phosphinate Formation : Methyl hypophosphite reacts with the imine directly.

  • Hydrolysis : Acidic workup removes the ester group.

Key Steps and Conditions

StepReagents/ConditionsPurposeYieldSource
1Diphenylmethylamine + acetaldehyde + methyl hypophosphite, MeOH, refluxOne-pot imine and phosphinate synthesis85–92%
2HCl, H₂OHydrolysis to phosphinic acid95%

Example Reaction :

CH3CHO+NHCH2Ph2+MeHPO2MeO-P(O)-CH2CH(NHCH2Ph2)HClHO-P(O)-CH2CH(NHCH2Ph2)\text{CH}3\text{CHO} + \text{NHCH}2\text{Ph}2 + \text{MeHPO}2 \rightarrow \text{MeO-P(O)-CH}2\text{CH(NHCH}2\text{Ph}2) \xrightarrow{\text{HCl}} \text{HO-P(O)-CH}2\text{CH(NHCH}2\text{Ph}2)

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Hypophosphite-Imine High yield, straightforward workupRequires imine stability75–95%
Pudovik Reaction Stereoselective controlModerate yields, catalyst dependency40–84%
Hypophosphorous Acid Low-cost reagentsOxidation control challenges60–90%
One-Pot Synthesis Time efficiency, minimal purificationLimited scalability85–92%

Optimization Strategies

  • Imine Stability : Use aromatic aldehydes (e.g., benzaldehyde) to enhance imine stability during Pudovik reactions.

  • Solvent Selection : Polar aprotic solvents (e.g., THF) improve nucleophilic activity in hypophosphite reactions.

  • Catalysts : Triethylamine or DMAP enhances reaction rates in ester hydrolysis.

  • Microwave Assistance : Accelerates esterification under green conditions (200°C, MW irradiation) .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of phosphinic acid derivatives occurs under acidic or basic conditions, yielding phosphonic acids or salts. Key findings include:

Acidic Hydrolysis

  • Conditions : Concentrated HCl (6–12 M) at reflux for 5–12 hours .

  • Mechanism : Proceeds via A<sub>Ac</sub>2 (associative, P–O bond cleavage) or A<sub>Al</sub>1 (dissociative, C–O bond cleavage) pathways depending on ester substituents .

  • Example : Hydrolysis of dimethyl 1-[(diphenylmethyl)amino]ethylphosphonate in 12 M HCl yields the free phosphonic acid after 8 hours .

SubstrateConditionsMechanismProductYieldSource
Dimethyl ester derivative12 M HCl, reflux, 8hA<sub>Ac</sub>2Phosphonic acid85–90%
Cyclic phosphinate ester6 M HCl, reflux, 5hA<sub>Al</sub>11-Hydroxyphospholane oxide95%

Basic Hydrolysis

  • Conditions : Aqueous NaOH or KOH at elevated temperatures .

  • Limitation : Risk of deprotection for N-phthalimido derivatives .

Substitution Reactions

The phosphinic acid group participates in nucleophilic substitutions, often mediated by chlorination or silylation:

Chlorination

  • Reagent : Thionyl chloride (SOCl<sub>2</sub>) .

Silylation and Arbuzov Reaction

  • Reagent : Hexamethyldisilazane (HMDS) .

Oxidation

  • Reagent : Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) or CCl<sub>4</sub>/H<sub>2</sub>O .

  • Product : Phosphonic acid derivatives via P-center oxidation .

Reduction

  • Reagent : Lithium aluminum hydride (LiAlH<sub>4</sub>).

  • Product : Alcohols from ester reduction.

Coupling Reactions

The compound serves as a precursor in peptide mimetics synthesis:

Esterification

  • Conditions : SOCl<sub>2</sub>/DMF-mediated coupling with hydroxy esters .

  • Example : Reaction with 4-nitrobenzyl 2-hydroxyalkanoates forms phosphonodepsipeptides .

Enzyme Inhibition

  • Application : Derivatives like 25–28 inhibit D-Ala-D-Ala adding enzyme (Ki = 200–700 µM) .

Stability and Degradation

  • Thermal Stability : Dealkylation occurs at 120–335°C, releasing olefins and forming diphenylphosphinic acid .

  • Demethylation : Observed under basic conditions for methyl esters .

Key Mechanistic Insights

  • Steric Effects : Bulky substituents (e.g., diphenylmethyl) favor A<sub>Al</sub>1 mechanisms in hydrolysis .

  • Electronic Effects : Electron-withdrawing groups accelerate acidic hydrolysis (e.g., 4-acetylphenyl) .

  • Chirality Retention : The (1R)-configuration remains intact during silylation and coupling .

Scientific Research Applications

Synthesis of Phosphinic Acid Derivatives

The synthesis of phosphinic acid derivatives often involves the reaction of phosphinates with various amines or imines. For instance, recent studies have highlighted the stereoselective synthesis of α-amino-C-phosphinic acids through the addition of phosphinates to chiral imines without catalysts, yielding products with good enantiomeric ratios . This method allows for the creation of compounds that can serve as valuable peptide mimics, enhancing their utility in pharmaceutical applications.

Pharmacological Applications

Phosphinic acid derivatives exhibit a broad spectrum of biological activities, making them promising candidates for drug development. Key therapeutic areas include:

  • Antimicrobial Activity : Compounds such as fosfomycin, which is structurally related to phosphinic acids, have demonstrated effectiveness against various bacterial infections, including those resistant to conventional antibiotics . The mechanism involves inhibition of bacterial cell wall synthesis.
  • Antiviral Properties : Research indicates that phosphinic acid derivatives can act against viruses such as HIV and influenza, suggesting their potential in antiviral drug development .
  • Anti-inflammatory and Antiparasitic Effects : Some derivatives have shown promise in treating inflammatory diseases and parasitic infections, contributing to their appeal in medicinal chemistry .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of phosphinic acid derivatives:

  • A study focused on the development of novel phosphonic acid analogues demonstrated their ability to inhibit specific enzymes effectively. These compounds were synthesized using a combination of traditional organic synthesis techniques and modern molecular modeling approaches .
  • Another significant finding involves the exploration of phosphinic acids as inhibitors of metalloproteases. This class of enzymes plays a crucial role in various physiological processes and disease states, making their inhibition a valuable therapeutic target .

Applications in Drug Discovery

The structural diversity of phosphinic acids allows for extensive modifications that can enhance their pharmacological profiles:

  • Prodrugs : Some phosphinic acid derivatives are being investigated as prodrugs to improve bioavailability and target specificity. This approach has shown promise in clinical settings for treating conditions like urinary tract infections .
  • Drug Delivery Systems : Innovations in drug delivery systems utilizing phosphinic acids are being explored to enhance the efficacy and reduce side effects of existing medications .

Mechanism of Action

The mechanism of action of phosphinic acid, [1-[(diphenylmethyl)amino]ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares core phosphinic acid features with several pharmacologically active molecules. Key comparisons include:

Compound Structure Key Substituents Primary Application Reference
Target Compound [1-[(diphenylmethyl)amino]ethyl]phosphinic acid Diphenylmethyl, aminoethyl Not explicitly reported (inference: GABAB receptor modulation) N/A
CGP54626 [S-(R,R)]-3-[[1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropylphosphinic acid 3,4-Dichlorophenyl, cyclohexylmethyl GABAB receptor antagonist
CGP55845 (2S)-3-[(1S)-1-(3,4-dichlorophenyl)ethyl]amino-2-hydroxypropylphosphinic acid 3,4-Dichlorophenyl, phenylmethyl GABAB receptor antagonist
CGP35348 3-aminopropyl(diethoxymethyl)phosphinic acid Diethoxymethyl, aminopropyl GABAB receptor antagonist
RXPA380-Proline Hybrid Phosphinic pseudodipeptide with proline and benzyloxycarbonyl groups Proline, benzyloxycarbonyl Angiotensin-converting enzyme (ACE) inhibitor

Key Differences and Implications

The absence of 3,4-dichlorophenyl substituents (seen in CGP54626/CGP55845) may lower GABAB receptor binding affinity, as chlorine atoms are critical for receptor interaction .

Synthetic Complexity

  • The target compound’s synthesis may resemble methods for CGP54626 or phosphinic tripeptides (e.g., hydrophosphinylation of Schiff bases or peptide coupling), but the diphenylmethyl group introduces steric challenges during purification .

Pharmacological Potential Unlike ACE inhibitors like RXPA380-proline hybrids, which use phosphinic acid to chelate zinc in the enzyme’s active site, the target compound’s lack of a peptide backbone limits direct ACE inhibition .

Physicochemical Properties

Generalized data for phosphinic acid derivatives (melting point ≈ 150°C, decomposition at ~300°C) suggest thermal stability, but substituents like diphenylmethyl may elevate melting points further .

Research Findings and Limitations

  • GABAB Receptor Antagonism: Structural analogs (CGP54626, CGP55845) show nanomolar affinity for GABAB receptors, but the target compound’s efficacy remains untested .
  • ACE Inhibition: No direct evidence links the target compound to ACE inhibition, though its phosphinic acid core could theoretically interact with metalloproteases .
  • Synthetic Feasibility : Similar compounds require multistep synthesis with yields <50%, suggesting scalability challenges .

Biological Activity

Phosphinic acids, particularly derivatives like [1-[(diphenylmethyl)amino]ethyl] phosphinic acid, have garnered significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, summarizing recent findings, case studies, and data tables that illustrate its pharmacological properties.

Overview of Phosphinic Acid Derivatives

Phosphinic acids are characterized by a phosphorus atom bonded to a carbon atom via a phosphorus-carbon bond. This unique structure allows them to interact with various biological targets, making them versatile agents in drug discovery. Recent research highlights their potential against a range of diseases, including:

  • Anti-inflammatory
  • Anticancer
  • Antiviral
  • Antiparasitic

The biological activity of phosphinic acid derivatives is primarily attributed to their ability to inhibit specific enzymes involved in disease processes. For instance, phosphinic dipeptides have been shown to act as potent inhibitors of metallo-aminopeptidases, which are implicated in cancer progression and inflammatory responses. The binding affinity of these compounds can reach low nanomolar levels, indicating strong interactions with their targets .

Case Studies and Research Findings

  • Anti-Cancer Activity :
    A study evaluated the cytotoxic effects of various phosphinic acid derivatives on human osteosarcoma cells (SAOS-2) and keratinocytes (HaCaT). The results demonstrated that certain derivatives significantly reduced cell viability at concentrations as low as 1 mM, with notable differences observed between primary and tumorigenic cells .
    CompoundConcentration (mM)Viability (%)
    P1185
    P22.570
    P3550
  • Anti-Inflammatory Effects :
    In vitro studies indicated that phosphinic acid derivatives could inhibit the release of tumor necrosis factor (TNF) in lipopolysaccharide-stimulated THP-1 cells. This suggests a potential role in managing inflammatory diseases .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics (ADMET: Absorption, Distribution, Metabolism, Excretion, Toxicity) of phosphinic acids is crucial for evaluating their therapeutic potential. Studies have shown that these compounds generally exhibit favorable ADMET profiles:

  • Absorption : High gastrointestinal absorption rates.
  • Distribution : Effective tissue penetration.
  • Metabolism : Stability against metabolic degradation.
  • Excretion : Renal clearance pathways.

Q & A

Q. What are the common synthetic routes for preparing [1-[(diphenylmethyl)amino]ethyl]phosphinic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via phosphorylation of Schiff bases (imines) using hypophosphorous acid derivatives. For example, catalytic enantioselective phosphorylation of imines with dialkyl phosphites under mild conditions (e.g., 0°C to RT) can yield α-aminophosphinic acids . Optimizing solvent polarity (e.g., THF or acetonitrile) and catalyst loading (e.g., chiral Brønsted acids) improves enantiomeric excess (ee) and yield. Post-synthetic modifications, such as hydrogenation or acidic deprotection, may be required to isolate the final product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing [1-[(diphenylmethyl)amino]ethyl]phosphinic acid?

  • Methodological Answer :
  • NMR Spectroscopy : 31^{31}P NMR identifies phosphorus environments (δ ~10–30 ppm for phosphinic acids), while 1^{1}H/13^{13}C NMR resolves substituent effects (e.g., diphenylmethyl groups) .
  • X-ray Crystallography : Determines bond lengths (P=O ~1.48 Å) and stereochemistry, critical for confirming the spatial arrangement of the aminoethyl group .
  • IR Spectroscopy : Detects P-H (~2350 cm1^{-1}) and P=O (~1200 cm1^{-1}) stretches, confirming functional group integrity .

Q. How does the structure of [1-[(diphenylmethyl)amino]ethyl]phosphinic acid influence its reducing behavior?

  • Methodological Answer : The P-H bond in phosphinic acids acts as a reducing site. The diphenylmethylaminoethyl group modulates electron density via steric and electronic effects. For example, bulky aryl groups stabilize intermediates during redox reactions. In AgNO3_3 reduction assays, the compound reduces Ag+^+ to Ag0^0 while oxidizing to phosphoric acid derivatives, confirmed by titration or UV-vis monitoring .

Advanced Research Questions

Q. How does pH affect the aqueous solubility of [1-[(diphenylmethyl)amino]ethyl]phosphinic acid, and how can this be optimized for biological assays?

  • Methodological Answer : Solubility increases with pH due to deprotonation of the phosphinic acid group (pKa ~2–3). At pH 3.7, solubility reaches ~38 μg/mL (similar to di-2,4,4-trimethylpentyl phosphinic acid) . For biological studies, buffering at pH 5–7 with NH4_4HCO3_3 or Tris-HCl enhances solubility while maintaining stability. Co-solvents (e.g., DMSO ≤1%) can further improve dissolution without denaturing proteins .

Q. What design principles improve the catalytic efficiency of [1-[(diphenylmethyl)amino]ethyl]phosphinic acid in asymmetric synthesis?

  • Methodological Answer :
  • Acid Strength : Tuning substituents (e.g., electron-withdrawing groups on the aryl rings) enhances Brønsted acidity, improving proton transfer in catalytic cycles .
  • Steric Effects : Bulky diphenylmethyl groups enforce chiral environments, increasing enantioselectivity in reactions like Michael additions .
  • Hybrid Catalysts : Combining phosphinic acid with hydrogen-bond donors (e.g., thioureas) creates bifunctional catalysts, as validated by DFT calculations and kinetic studies .

Q. How can researchers resolve discrepancies in reported catalytic activities of [1-[(diphenylmethyl)amino]ethyl]phosphinic acid derivatives?

  • Methodological Answer :
  • Purity Analysis : Use HPLC or LC-MS to detect impurities (e.g., residual imines or byproducts) that may skew activity .
  • Reaction Monitoring : In situ 31^{31}P NMR tracks intermediate formation, identifying competing pathways (e.g., hydrolysis vs. phosphorylation) .
  • Control Experiments : Compare catalytic performance under inert vs. ambient conditions to assess oxygen sensitivity, which may deactivate P-H bonds .

Q. What strategies enhance the bioactivity of [1-[(diphenylmethyl)amino]ethyl]phosphinic acid against bacterial enzymes?

  • Methodological Answer :
  • Chelation : The phosphinic acid group binds metal ions (e.g., Ni2+^{2+} in urease), as shown in docking studies with Sporosarcina pasteurii urease (Ki ~108 nM for analogous bis(aminomethyl)phosphinic acids) .
  • Side-Chain Modifications : Introducing hydrophobic alkyl chains (e.g., n-hexyl) improves membrane permeability, validated via logP measurements and MIC assays .
  • Prodrug Design : Esterification of the phosphinic acid (e.g., ethyl esters) enhances bioavailability, with hydrolysis in vivo releasing the active form .

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